Potassium lauryl sulfate

Catalog No.
S657195
CAS No.
4706-78-9
M.F
C12H25KO4S
M. Wt
304.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium lauryl sulfate

CAS Number

4706-78-9

Product Name

Potassium lauryl sulfate

IUPAC Name

potassium;dodecyl sulfate

Molecular Formula

C12H25KO4S

Molecular Weight

304.49 g/mol

InChI

InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1

InChI Key

ONQDVAFWWYYXHM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+]

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+]

Description

The exact mass of the compound Potassium lauryl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium Lauryl Sulfate in Scientific Research

  • Cell Lysis

    KLS can be used to lyse, or break open, cell membranes. This allows researchers to extract cellular components for further study [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Potassium lauryl sulfate. ]. However, due to its harsh nature, it is often used with gentler methods or for specific cell types.

  • Protein Purification

    KLS can be used in protein purification protocols, particularly for integral membrane proteins. It can help solubilize these proteins, making them easier to isolate and study [Industrial Chemicals. (2009). Sodium, Ammonium, and Potassium Lauryl Sulfate: Human Health Tier II Assessment. ].

Future Research Directions

There is limited research exploring the potential applications of KLS in other scientific fields. Some possibilities include:

  • Drug Delivery

    KLS's ability to form micelles, microscopic spheres, could be useful in drug delivery systems [The Good Scents Company. (n.d.). potassium lauryl sulfate, 4706-78-9. ].

  • Environmental Science

    KLS may have applications in environmental studies, such as bioremediation or studying the behavior of pollutants in water [EWG Skin Deep® | What is POTASSIUM LAURYL SULFATE. ].

Potassium lauryl sulfate, also known as potassium dodecyl sulfate, is an anionic surfactant with the chemical formula C12H25KO4S\text{C}_{12}\text{H}_{25}\text{KO}_4\text{S} and a molecular weight of approximately 304.49 g/mol. It consists of a long hydrocarbon chain (dodecyl group) attached to a sulfate group, neutralized by a potassium ion. This compound is widely recognized for its cleansing properties and is commonly used in various personal care products, detergents, and industrial applications due to its ability to reduce surface tension and enhance foaming and emulsifying effects .

Typical of surfactants:

  • Micellization: In aqueous solutions, potassium lauryl sulfate can form micelles above a certain concentration known as the critical micelle concentration (CMC). The formation of micelles is influenced by temperature and concentration, leading to enhanced solubilization of hydrophobic substances .
  • Precipitation Reactions: It can interact with other ionic compounds, leading to precipitation reactions. For example, when mixed with sodium dodecyl sulfate in certain conditions, it can induce flocculation in dispersions, which is useful in pharmaceutical formulations .
  • Degradation: In environmental conditions, potassium lauryl sulfate can undergo biodegradation through microbial action, breaking down into simpler compounds such as dodecanol and inorganic sulfate salts .

Potassium lauryl sulfate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the neutralization of sulfuric acid esters (lauryl alcohol) with potassium hydroxide or potassium carbonate. This reaction produces potassium lauryl sulfate along with water:
    C12H25OH+H2SO4+KOHC12H25OSO3K+H2O\text{C}_{12}\text{H}_{25}\text{OH}+\text{H}_2\text{SO}_4+\text{KOH}\rightarrow \text{C}_{12}\text{H}_{25}\text{OSO}_3\text{K}+\text{H}_2\text{O}
  • Direct Sulfation: Another method involves the direct sulfation of lauryl alcohol using sulfur trioxide or chlorosulfonic acid followed by neutralization with potassium hydroxide .

Potassium lauryl sulfate has diverse applications across various industries:

  • Personal Care Products: It is commonly used in shampoos, body washes, and toothpaste due to its excellent foaming and cleansing properties.
  • Industrial Cleaning Agents: Its surfactant properties make it effective in formulations for cleaning agents used in industrial settings.
  • Pharmaceuticals: It is utilized in drug formulations as an emulsifier and stabilizer for suspensions and solutions .
  • Food Industry: Occasionally used as an emulsifier in food products.

Research has shown that potassium lauryl sulfate interacts with other surfactants and compounds in both pharmaceutical and cosmetic formulations. For instance:

  • In combination with sodium dodecyl sulfate, it can enhance the stability of pharmaceutical suspensions through flocculation mechanisms.
  • Its interactions with polymers can affect the rheological properties of formulations, impacting their performance and stability .

Potassium lauryl sulfate shares structural similarities with several other surfactants. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium lauryl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}More commonly used; less effective cleansing action compared to potassium salt .
Ammonium lauryl sulfateC12H25NH4O4S\text{C}_{12}\text{H}_{25}\text{NH}_4\text{O}_4\text{S}Exhibits different solubility properties; often used in hair care products .
Magnesium dodecyl sulfateC12H25MgO4S\text{C}_{12}\text{H}_{25}\text{MgO}_4\text{S}Less common; used in specific industrial applications .

Uniqueness of Potassium Lauryl Sulfate

Potassium lauryl sulfate is unique due to its superior cleansing action attributed to the presence of the potassium ion, which enhances its effectiveness compared to sodium or ammonium counterparts. This makes it particularly valuable in applications where strong cleaning power is required without excessive irritation to the skin .

Potassium lauryl sulfate, systematically named as potassium dodecyl sulfate, represents an anionic surfactant compound with the molecular formula C₁₂H₂₅KO₄S [1] [2] [3]. The compound consists of a twelve-carbon aliphatic chain (dodecyl group) attached to a sulfate ester moiety, balanced by a potassium cation [1] [4]. The Chemical Abstracts Service registry number for this compound is 4706-78-9, with the European Community number 225-190-4 [1] [3].

The structural formula can be represented as CH₃(CH₂)₁₁OSO₃⁻K⁺, where the hydrophobic dodecyl chain is connected to a hydrophilic sulfate head group through an ester linkage [1] [4]. The molecular weight of potassium lauryl sulfate is 304.49 grams per mole, with some sources reporting values ranging from 304.486 to 306.5 grams per mole due to variations in calculation methods [2] [5] [6].

PropertyValueReference
Molecular FormulaC₁₂H₂₅KO₄S [1] [2]
Molecular Weight304.49 g/mol [4] [5]
Chemical Abstracts Service Number4706-78-9 [1] [3]
European Community Number225-190-4 [1] [3]
Systematic NamePotassium dodecyl sulfate [1] [4]

The compound belongs to the class of alkyl sulfates, specifically functioning as an anionic surfactant due to the negative charge associated with the sulfate group [7] [4]. Alternative nomenclature includes sulfuric acid monododecyl ester potassium salt, dodecyl potassium sulfate, and potassium dodecyl sulphate [1] [3] [5].

Crystalline Structure and Morphology

The crystalline structure of potassium lauryl sulfate exhibits characteristics typical of alkyl sulfate salts, forming organized lamellar arrangements in the solid state [8]. Research on related anionic surfactant crystal structures indicates that potassium salts of alkyl sulfates tend to form bilayer structures with interdigitated alkyl chains, where the potassium cations and water molecules are intercalated between the sulfate head group layers [8].

The space group for potassium alkyl sulfates generally follows the Pbca symmetry, which is consistent across different chain lengths within this class of compounds [8]. The crystal packing demonstrates that potassium ions contribute significantly to thermal stabilization due to their effective coordination with sulfate groups and reduced water coordination compared to sodium counterparts [8].

Morphological studies reveal that potassium lauryl sulfate typically appears as white to yellowish powder, flake, or needle-like crystals in its solid form [4]. The crystalline morphology can also manifest as liquid preparations depending on concentration and processing conditions [4]. The powder form exhibits hygroscopic properties, readily absorbing moisture from the atmosphere and forming agglomerates, though the block strength remains relatively low [4].

Crystal PropertyCharacteristicReference
Space GroupPbca [8]
Structure TypeBilayer with interdigitated chains [8]
MorphologyPowder, flake, or needle crystals [4]
ColorWhite to yellowish [4]
Hygroscopic NatureReadily absorbs moisture [4]

The thermal stability of potassium lauryl sulfate crystals is enhanced compared to sodium and cesium analogs, with the potassium ion providing more effective electrostatic stabilization of the crystal lattice [8]. This enhanced stability results from the optimal size and charge density of the potassium cation, which allows for efficient packing within the crystal structure while maintaining strong ionic interactions with the sulfate head groups [8].

Physical State and Organoleptic Properties

Potassium lauryl sulfate exists primarily as a solid at standard temperature and pressure conditions, manifesting in various physical forms including powder, flakes, and crystalline structures [4]. The compound demonstrates a characteristic slight odor in its solid state, distinguishing it from completely odorless materials [4].

The physical appearance of potassium lauryl sulfate ranges from white to yellowish coloration, with the specific hue depending on purity levels and processing conditions [4]. In aqueous solution, the compound forms colorless, transparent to translucent solutions, with transparency significantly influenced by both concentration and temperature parameters [4]. Generally, increased solution concentration results in decreased transparency, while lower temperatures also contribute to reduced clarity [4].

The hygroscopic nature of powdered potassium lauryl sulfate represents a significant physical characteristic, as the material readily absorbs atmospheric moisture leading to agglomeration [4]. However, the agglomerated blocks maintain relatively low mechanical strength, allowing for easy redistribution [4]. The compound exhibits stability when exposed to alkaline conditions, weak acids, and hard water, but demonstrates instability in strong acidic environments where hydrolysis occurs, resulting in reduction to the corresponding alcohol [4].

Physical PropertyDescriptionReference
Physical StateSolid (powder, flakes, crystals) [4]
ColorWhite to yellowish [4]
OdorSlight characteristic odor [4]
Aqueous Solution AppearanceColorless, transparent to translucent [4]
Hygroscopic PropertiesReadily absorbs moisture [4]
Stability in AlkaliStable [4]
Stability in Strong AcidUnstable (hydrolyzes) [4]

The density of potassium lauryl sulfate has been reported as approximately 1.065 grams per cubic centimeter at 20°C [5] [6]. The material demonstrates moderate to significant irritation potential for skin, eyes, and respiratory systems, classifying it as a moderately irritating substance in its solid form [4]. When formulated as liquid preparations, the irritation profile may be modified depending on concentration and other formulation components [4].

Solubility Profile in Various Solvents

The solubility characteristics of potassium lauryl sulfate vary significantly across different solvent systems, with water representing the primary dissolution medium [4] [5] [9]. In aqueous systems, potassium lauryl sulfate demonstrates limited solubility compared to its sodium analog, with reported water solubility values of approximately 415 milligrams per liter at 25°C [5] [6].

Comparative analysis with sodium lauryl sulfate reveals that the potassium salt exhibits lower aqueous solubility, while sodium lauryl sulfate demonstrates higher water solubility overall [9]. The solubility of sodium lauryl sulfate increases substantially in hot water, a characteristic that has been utilized in preparation methods for potassium lauryl sulfate through ion exchange processes [9].

Temperature dependence plays a crucial role in the solubility profile of potassium lauryl sulfate [9] [10]. Thermodynamic studies conducted at various temperatures (303K, 308K, 313K, and 318K) demonstrate that critical micelle concentration values increase with rising temperature, indicating temperature-dependent solubility behavior [10]. The critical micelle concentration values range from 0.0375 mol/L at 303K to 0.0500 mol/L at 318K [10].

Solvent SystemSolubility/PropertyTemperatureValueReference
WaterSolubility25°C415 mg/L [5] [6]
WaterCritical Micelle Concentration303K0.0375 mol/L [10]
WaterCritical Micelle Concentration308K0.0410 mol/L [10]
WaterCritical Micelle Concentration313K0.0450 mol/L [10]
WaterCritical Micelle Concentration318K0.0500 mol/L [10]

The degree of micelle ionization for potassium lauryl sulfate solutions demonstrates temperature dependence, with ionization increasing as temperature rises [10]. This behavior influences the overall solubility and surface activity of the compound in aqueous media [10]. The relationship between temperature and micellization suggests that higher temperatures favor increased molecular motion and reduced intermolecular attractions, facilitating micelle formation and dissolution processes [10].

Comparative studies with related alkyl sulfates indicate that the solubility profile of potassium lauryl sulfate in organic solvents remains limited due to the ionic nature of the sulfate head group [11]. The amphiphilic structure of the molecule, combining a hydrophobic dodecyl chain with a hydrophilic sulfate group, results in preferential solubility in polar solvents, particularly those capable of solvating ionic species [11].

Thermal Properties and Phase Transitions

The thermal properties of potassium lauryl sulfate encompass several critical parameters including boiling point, thermal stability, and phase transition characteristics [5] [10] [12]. The reported boiling point for potassium lauryl sulfate is 588.52°C at standard atmospheric pressure of 101,325 pascals [5] [6]. This relatively high boiling point reflects the ionic nature of the compound and the strong electrostatic interactions between the potassium cation and sulfate anion [5].

Thermal stability studies of alkyl sulfate surfactants, including potassium lauryl sulfate, indicate that these compounds exhibit moderate thermal stability with degradation mechanisms primarily involving hydrolysis of the sulfate ester linkage [12] [13]. The degradation process typically occurs through loss of the sulfate functional group in acidic or alkaline media, along with potential oxidative attacks on the alkyl chain when exposed to oxygen at elevated temperatures [12].

Comparative thermal stability analysis reveals that alkyl sulfates generally demonstrate lower thermal stability compared to sulfonate analogs [12] [13]. The activation energy for thermal degradation of alkyl sulfates typically ranges from 40 to 53 kilocalories per mole, indicating significant energy barriers for decomposition processes [13]. However, this stability can be compromised under high-temperature conditions, particularly above 150°C in aqueous environments [12].

Thermal PropertyValueConditionsReference
Boiling Point588.52°C101,325 Pa [5] [6]
Vapor Pressure0 Pa25°C [5] [6]
Thermal StabilityModerateVarious temperatures [12]
Degradation Activation Energy40-53 kcal/molAlkyl sulfates [13]

Phase transition studies conducted on potassium lauryl sulfate solutions demonstrate temperature-dependent behavior in micellization processes [10] [14]. The critical micelle concentration exhibits positive temperature dependence, with values increasing from 0.0375 mol/L at 303K to 0.0500 mol/L at 318K [10]. This behavior indicates that higher temperatures require increased surfactant concentrations to achieve micelle formation, suggesting enthalpic contributions to the micellization process [10].

The degree of micelle ionization also demonstrates temperature sensitivity, with ionization fractions increasing as temperature rises [10]. This phenomenon reflects the temperature dependence of electrostatic interactions and counterion binding in micellar systems [10]. The relationship between temperature and micellization behavior provides insights into the thermodynamic driving forces governing self-assembly processes in potassium lauryl sulfate solutions [10].

Thermodynamic analysis of potassium lauryl sulfate indicates that adsorption processes are thermodynamically favored compared to micellization across all temperature ranges studied [10]. This preferential adsorption behavior influences the interfacial properties and practical applications of the compound in various formulations [10].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopic analysis of potassium lauryl sulfate provides detailed information about the molecular vibrations and functional group characteristics present in the compound [16]. The infrared spectrum exhibits characteristic absorption bands corresponding to the alkyl chain, sulfate ester group, and potassium-oxygen interactions .

The spectroscopic identification of potassium lauryl sulfate through Fourier transform infrared spectroscopy involves monitoring specific peaks associated with the dodecyl chain (C₁₂H₂₅) and the sulfate group (SO₄²⁻) . The alkyl chain typically produces characteristic absorption bands in the carbon-hydrogen stretching region around 2800-3000 cm⁻¹, while the sulfate group generates distinctive peaks in the 1000-1300 cm⁻¹ region [16].

Comparative infrared spectroscopic studies of related alkyl sulfates demonstrate that the sulfate ester linkage produces characteristic absorption bands that can be used for structural confirmation and purity assessment [16] [17]. The attenuated total reflectance infrared spectroscopy technique has been specifically applied to quantify sulfate content in lauryl sulfate compounds, providing a convenient analytical method for compositional analysis [16].

Infrared RegionFunctional GroupCharacteristic FrequencyReference
2800-3000 cm⁻¹Carbon-Hydrogen StretchAlkyl chain vibrations [16]
1000-1300 cm⁻¹Sulfate GroupSulfur-Oxygen stretch [16]
VariousEster LinkageCarbon-Oxygen vibrations [16]

The infrared spectroscopic method provides advantages for routine analysis of potassium lauryl sulfate samples, including minimal sample preparation requirements and rapid measurement capabilities [16]. The technique allows for both qualitative identification and quantitative determination of sulfate content in various formulations containing the compound [16]. Horizontal attenuated total reflectance infrared spectroscopy has been particularly effective for analyzing both solid and liquid samples of lauryl sulfate compounds [16].

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy applications for potassium lauryl sulfate analysis encompass both proton and carbon-13 techniques, providing detailed structural information about the organic components of the molecule [18] [19] [20]. The potassium nucleus itself presents unique challenges for direct nuclear magnetic resonance analysis due to its quadrupolar nature and resulting broad signal characteristics [20].

Potassium nuclear magnetic resonance studies indicate that ³⁹K represents the most sensitive isotope for analysis, though it produces relatively broad signals due to quadrupolar effects [20]. The ³⁹K nucleus, with spin 3/2, experiences significant line broadening in asymmetric environments, making direct potassium detection challenging in complex molecular systems like potassium lauryl sulfate [20]. Chemical shift information for organic potassium compounds remains limited, with most applications focusing on relaxation rate measurements rather than high-resolution spectroscopy [20].

Proton nuclear magnetic resonance analysis of the dodecyl chain in potassium lauryl sulfate provides detailed information about the alkyl region, with characteristic multiplets corresponding to the methylene and methyl groups [18] [19]. The sulfate ester region may produce distinctive chemical shifts that can be used for structural confirmation and purity assessment [18]. Related studies on sodium lauryl sulfate demonstrate the utility of nuclear magnetic resonance for characterizing the organic components of alkyl sulfate surfactants [18].

Nuclear Magnetic Resonance ApplicationNucleusCharacteristicsReference
Direct Potassium Detection³⁹KBroad signals, limited resolution [20]
Structural Analysis¹HDetailed alkyl chain information [18] [19]
Carbon Framework¹³CBackbone structural data [18] [19]
Relaxation Studies³⁹KBinding and dynamics information [20]

The application of nuclear magnetic resonance for potassium lauryl sulfate characterization faces practical limitations due to the ionic nature of the compound and the quadrupolar properties of the potassium nucleus [20]. However, proton and carbon-13 nuclear magnetic resonance remain valuable tools for analyzing the organic portions of the molecule and confirming structural integrity during synthesis and purification processes [18] [19].

Mass Spectrometry

Mass spectrometric analysis of potassium lauryl sulfate provides molecular weight confirmation and structural fragmentation information essential for compound identification and purity assessment [21] [22]. The technique offers high sensitivity and specificity for detecting lauryl sulfate compounds in various matrices [21].

Electrospray ionization mass spectrometry has been successfully applied to detect sodium lauryl sulfate with characteristic molecular ion peaks, and similar approaches can be utilized for potassium lauryl sulfate analysis [21]. The mass spectrum typically displays the molecular ion peak corresponding to the lauryl sulfate anion, with the potassium cation often lost during the ionization process [21]. Characteristic fragmentation patterns include loss of the sulfate group and systematic fragmentation of the alkyl chain [21].

Matrix effects represent a significant consideration in mass spectrometric analysis of potassium lauryl sulfate, particularly in biological or complex formulation matrices [22]. These effects can result from co-eluting compounds that interfere with ionization efficiency, potentially leading to signal suppression or enhancement [22]. Proper sample preparation and chromatographic separation are essential for accurate quantitative analysis [22].

Mass Spectrometry ParameterApplicationConsiderationsReference
Molecular Ion DetectionStructural confirmationPotassium cation loss [21]
Fragmentation AnalysisStructural elucidationAlkyl chain breakdown [21]
Matrix EffectsQuantitative analysisIonization interference [22]
Detection SensitivityTrace analysisHigh sensitivity achievable [21]

UNII

PS6855FO7F

Related CAS

151-41-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

4706-78-9

Wikipedia

Potassium lauryl sulfate

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Sulfuric acid, monododecyl ester, potassium salt (1:1): INACTIVE

Dates

Modify: 2024-02-18

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